![molecular formula C19H20N6O2 B12608531 (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 647028-01-1](/img/structure/B12608531.png)
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by the presence of azido groups attached to phenylmethyl groups on a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the azidation of corresponding phenylmethyl derivatives. The reaction conditions often include the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido groups, which can be highly reactive and potentially explosive.
化学反応の分析
Types of Reactions
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
科学的研究の応用
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to the reactivity of azido groups.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane primarily involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar Compounds
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxolane ring.
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a different ring system.
Uniqueness
The presence of the dimethyl groups on the dioxolane ring in (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane provides steric hindrance, which can influence its reactivity and the types of reactions it can undergo. This makes it unique compared to other similar compounds.
特性
CAS番号 |
647028-01-1 |
|---|---|
分子式 |
C19H20N6O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
(4S,5S)-4,5-bis[(S)-azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C19H20N6O2/c1-19(2)26-17(15(22-24-20)13-9-5-3-6-10-13)18(27-19)16(23-25-21)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-,17-,18-/m0/s1 |
InChIキー |
JZIIJPFNYVFEQZ-XSLAGTTESA-N |
異性体SMILES |
CC1(O[C@H]([C@@H](O1)[C@H](C2=CC=CC=C2)N=[N+]=[N-])[C@H](C3=CC=CC=C3)N=[N+]=[N-])C |
正規SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)N=[N+]=[N-])C(C3=CC=CC=C3)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


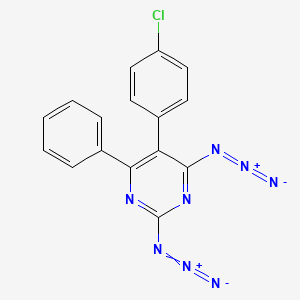
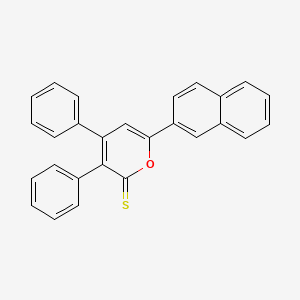

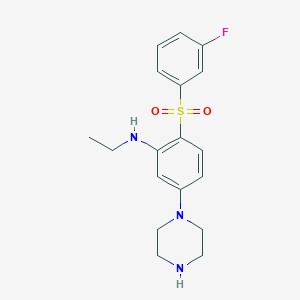

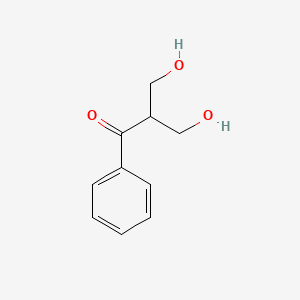
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
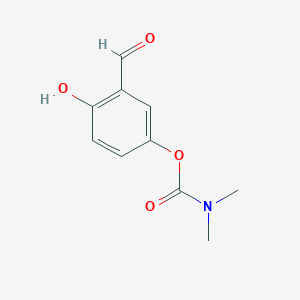
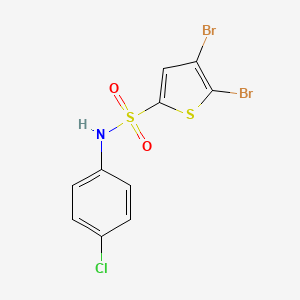
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)

